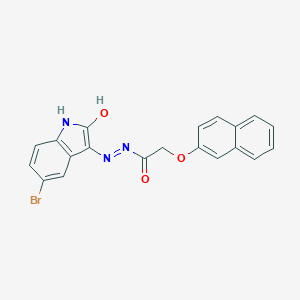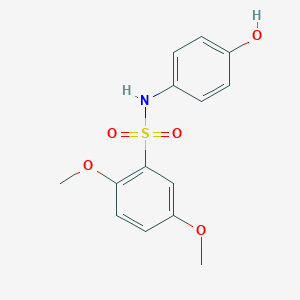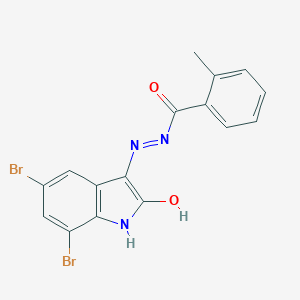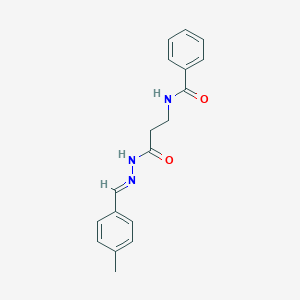
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Naphthalimide compounds, including those with structures related to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide, are recognized for their extensive potential in medicinal applications. These compounds exhibit a wide range of biological activities due to their ability to interact with various biological targets via noncovalent bonds. This interaction profile renders them promising candidates for the development of anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their applications are not limited to therapeutic interventions but extend to diagnostic and imaging technologies, including the development of artificial ion receptors, fluorescent probes, and cell imaging agents. The research emphasizes the importance of understanding the structure-activity relationships and the action mechanisms of these compounds to harness their full potential in medicinal chemistry (Gong et al., 2016).
Environmental Remediation
In the context of environmental science, naphthalene and its derivatives have been the subject of studies focusing on pollution remediation. Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, are environmental pollutants of concern due to their toxicity and persistence. Microbial degradation is a significant mechanism for the ecological recovery of PAH-contaminated sites. Research has explored the genetic and biochemical pathways involved in the biodegradation of naphthalene, highlighting the roles of various microorganisms in breaking down these compounds in contaminated environments. This area of research is critical for developing strategies to enhance bioremediation efforts and mitigate the environmental impact of PAHs, including compounds structurally related to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide (Peng et al., 2008).
Propiedades
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-8-17-16(10-14)19(20(26)22-17)24-23-18(25)11-27-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,22,26H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHXSKYYQRYDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)